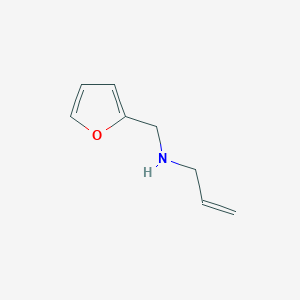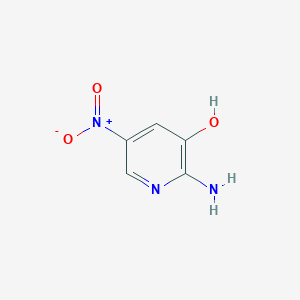
2-Amino-5-nitropyridin-3-ol
概要
説明
2-Amino-5-nitropyridin-3-ol, also known as 2-Amino-3-nitropyridine or 3-Nitropyridine-2-amine, is a heterocyclic compound that has been used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 120°C and a boiling point of 221°C. It is structurally similar to many other nitrogen-containing heterocyclic compounds, such as pyridines and pyrroles, and is a useful building block for synthesizing other compounds.
科学的研究の応用
Fluorescent Probes for Metal Ion Detection
2-Amino-5-nitropyridin-3-ol has been utilized in developing fluorescent compounds for detecting metal ions like Fe3+ and Hg2+ in aqueous media. These compounds have been characterized using various spectroscopic techniques and have shown potential in practical applications for detecting and estimating trace amounts of Fe3+ and Hg2+ in water samples and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Noncentrosymmetric Crystals for Optics
Research has been conducted on creating noncentrosymmetric crystals incorporating 2-amino-5-nitropyridine, which are essential for nonlinear optical materials. These crystals, with systematic herringbone motifs, offer potential applications in optics (Fur, Bagieu-Beucher, Masse, Nicoud, & Lévy, 1996).
Protein and Peptide Research
In protein and peptide research, derivatives of this compound have been used for determining N-terminal amino acids in proteins. This method has advantages in estimating specific amino acids and can be used in comparison with other procedures for analyzing protein structure (Signor, Biondi, Tamburro, & Bordignon, 1969).
Crystal and Molecular Structure Analysis
Studies on the molecular and crystal structures of derivatives of this compound have been carried out to understand their stabilization mechanisms and layered arrangements, which are important for material sciences and chemistry (Bryndal et al., 2012).
Nonlinear Optical Materials
This compound derivatives have been studied for their potential as nonlinear optical (NLO) materials. Quantum mechanical, spectroscopic, and docking studies have been conducted to evaluate their electronic and vibrational characteristics, indicating their suitability as NLO materials (Abraham, Prasana, & Muthu, 2017).
Pharmaceutical Applications
While the focus of this summary is not on pharmaceutical applications, it's important to note that derivatives of this compound have been investigated in the context of medicinal chemistry and drug development, particularly in the synthesis of antitumor and anticoccidial agents (Temple, Rener, Waud, & Noker, 1992).
将来の方向性
作用機序
Mode of Action
For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . The nitro group can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Pharmacokinetics
It is noted that the compound has high gastrointestinal (gi) absorption .
生化学分析
Biochemical Properties
2-Amino-5-nitropyridin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydrazine hydrate, leading to the reduction of the nitro group and the formation of 3-aminopyridine . This interaction suggests that this compound can participate in reduction reactions, potentially influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the reduction of this compound with hydrazine hydrate results in the elimination of the amino group and the formation of 3-aminopyridine, which can impact cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The reduction of the nitro group in this compound involves the addition of hydrazine hydrate at the N–C2 bond, followed by the elimination of ammonia and reduction of the nitro group to amino . This mechanism highlights the compound’s ability to undergo reduction reactions, influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the reduction of this compound with hydrazine hydrate is accompanied by the evolution of ammonia, indicating a time-dependent reaction .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may have minimal impact. The threshold effects observed in these studies are essential for determining the safe and effective dosage of this compound in various applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The reduction of the nitro group in this compound by hydrazine hydrate is a key metabolic pathway that highlights the compound’s role in biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound’s interactions with transporters and binding proteins influence its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy in various applications .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence the compound’s biochemical properties and interactions with other biomolecules .
特性
IUPAC Name |
2-amino-5-nitropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLVADZLQKGFIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70418719 | |
| Record name | 2-amino-5-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908248-27-1 | |
| Record name | 2-amino-5-nitropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70418719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
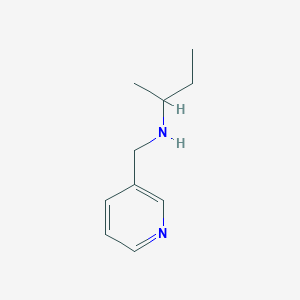
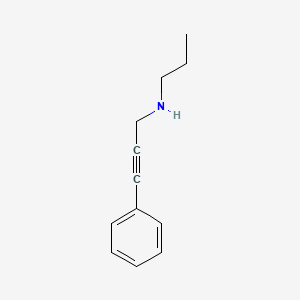
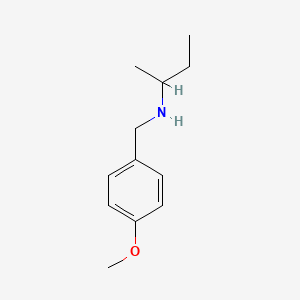
![N-[(3-methoxyphenyl)methyl]prop-2-en-1-amine](/img/structure/B1275266.png)
![2-[(2-Methylbenzyl)amino]-1-butanol](/img/structure/B1275270.png)

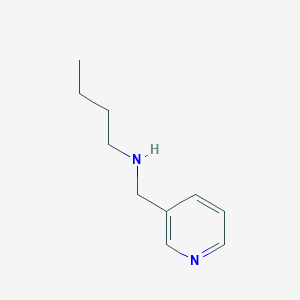
![2-[(2-Methylbenzyl)amino]ethanol](/img/structure/B1275275.png)

